2-Methyl-4-isopropenylphenol
Description
Historical Trajectories and Current Standing of Isopropenylphenols in Organic Chemistry
The study of organic chemistry has its origins in the 18th century with the work of chemists like Carl Wilhelm Scheele, who discovered organic acids such as tartaric and citric acid. bowen.edu.ng The 19th century marked a significant turning point with Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828, challenging the then-prevalent vital force theory and opening the door to the synthesis of organic compounds in the laboratory. bowen.edu.ngwikipedia.org A major advancement came with the development of structural theory in the mid-19th century by chemists like August Kekulé, who proposed the tetravalent nature of carbon, enabling a systematic understanding of the structure of organic molecules. bowen.edu.ngwikipedia.org
Isopropenylphenols, as a specific class of organic compounds, have been recognized for their utility as intermediates in chemical synthesis. For instance, 4-isopropenylphenol (B43103) is a known intermediate in the synthesis of 3,5-Dichlorobisphenol A, a monomer used in the production of polycarbonates and epoxy resins. chemicalbook.comlookchem.com The preparation of various vinylphenols and isopropenylphenols was a subject of study as early as the mid-20th century, highlighting their importance in organic synthesis. acs.org The isopropenyl group, in particular, offers a site for various chemical transformations, making these compounds valuable building blocks. The synthesis of p-isopropenylphenol in high-temperature water has also been explored, indicating ongoing research into more efficient and environmentally benign synthetic methods. wikipedia.org
The Unique Context of 2-Methyl-4-isopropenylphenol within Phenolic Compound Research
Phenolic compounds are a vast and diverse group of chemical substances characterized by the presence of a hydroxyl group attached to an aromatic ring. nih.govnih.gov They are ubiquitous in nature and have been the subject of extensive research due to their wide range of biological and chemical properties. nih.govoup.com Research has focused on their antioxidant properties, their roles in plant defense and development, and their potential applications in human health. nih.gov
Within this broad context, this compound holds a unique position due to its specific substitution pattern. The presence of both a methyl group and an isopropenyl group on the phenol (B47542) ring distinguishes it from more commonly studied phenolic compounds like carvacrol (B1668589) (5-isopropyl-2-methylphenol) and thymol (B1683141) (2-isopropyl-5-methylphenol), which are isomers. foodb.caijsrst.com While these isomers are well-known for their presence in essential oils and their biological activities, this compound is less characterized. ijsrst.com Its structure is also distinct from its positional isomer, 4-methyl-2-isopropylphenol. nih.gov The reactivity of this compound is largely dictated by the phenolic hydroxyl group and the double bond of the isopropenyl group, making it a target for reactions such as electrophilic substitution on the aromatic ring and addition reactions at the double bond. evitachem.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C10H12O | 148.20 | Phenol with a methyl group at position 2 and an isopropenyl group at position 4. |
| 4-Isopropenylphenol | C9H10O | 134.18 | Phenol with an isopropenyl group at position 4. lookchem.comontosight.ai |
| 4-Isopropylphenol (B134273) | C9H12O | 136.19 | Phenol with an isopropyl group at position 4. chemicalbook.comnih.gov |
| 2-Methyl-4-propylphenol | C10H14O | 150.22 | Phenol with a methyl group at position 2 and a propyl group at position 4. nih.gov |
| 3-Methyl-4-isopropylphenol | C10H14O | 150.22 | Phenol with a methyl group at position 3 and an isopropyl group at position 4. cymitquimica.comechemi.com |
Note: Data for this compound is based on its chemical structure, while data for other compounds is from cited sources.
Identification of Knowledge Gaps and Future Research Imperatives for this compound
Despite the extensive body of research on phenolic compounds, significant knowledge gaps exist specifically for this compound. While the synthesis of isopropenylphenols in general has been documented, specific, high-yield synthetic routes tailored to this compound are not widely reported in publicly available literature. acs.org Its natural occurrence is also not as well-documented as that of its isomers.
A critical area for future research is the comprehensive characterization of its chemical and physical properties. While some properties can be inferred from its structure, detailed experimental data on its solubility, reactivity, and spectral characteristics are needed. evitachem.com Furthermore, its potential biological activities remain largely unexplored. Given that other phenolic compounds exhibit a range of biological effects, investigating the potential antioxidant, antimicrobial, or other properties of this compound could be a fruitful avenue of research. nih.govmdpi.com
Another imperative is to investigate its potential applications. For example, like other isopropenylphenols, it could serve as a monomer for the synthesis of novel polymers with specific properties. ontosight.ai Its potential as an intermediate in the synthesis of fine chemicals and pharmaceuticals also warrants investigation. ontosight.ai The degradation pathway of related compounds like bisphenol A has been shown to produce intermediates such as 4-isopropenylphenol, suggesting that understanding the environmental fate and potential biotransformation of this compound is also an important research direction. asm.orgnih.gov
Table 2: Research Imperatives for this compound
| Research Area | Key Questions to Address |
| Synthesis and Characterization | What are the most efficient and scalable synthetic routes to this compound? What are its detailed spectroscopic (NMR, IR, MS) and physical (melting point, boiling point, solubility) properties? |
| Natural Occurrence | Is this compound found in any natural sources? If so, in what concentrations? |
| Chemical Reactivity | How does the interplay of the methyl and isopropenyl groups influence the reactivity of the phenolic ring and the hydroxyl group? What are its key reaction pathways? |
| Potential Applications | Can it be used as a monomer for polymerization? Does it have potential as a building block for the synthesis of other valuable chemicals? |
Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-methyl-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6,11H,1H2,2-3H3 |
InChI Key |
UITUMGKYHZMNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Methyl 4 Isopropenylphenol
Advanced Strategies for the Synthesis of 2-Methyl-4-isopropenylphenol
The synthesis of this compound can be approached through several strategic pathways, including direct catalytic functionalization of the aromatic ring, multi-step routes from readily available precursors, and environmentally conscious methods.
Catalytic Approaches to Selective Phenol (B47542) Functionalization
Catalytic methods offer a direct and efficient means to introduce functional groups onto a phenolic backbone. In the context of synthesizing this compound, catalytic dehydrogenation of the corresponding saturated precursor, 2-methyl-4-isopropylphenol, stands out as a highly analogous and viable route. This process is akin to the industrial synthesis of 4-isopropenylphenol (B43103) from 4-isopropylphenol (B134273). mdpi.com
The reaction typically employs a heterogeneous catalyst and involves passing the vaporized precursor over a heated catalyst bed. While specific catalysts for the dehydrogenation of 2-methyl-4-isopropylphenol are not extensively documented, catalysts used for similar transformations provide a strong indication of suitable systems.
Table 1: Analogous Catalytic Systems for Dehydrogenation of Isopropylphenols
| Catalyst System | Substrate | Product | Temperature (°C) | Observations |
|---|---|---|---|---|
| Iron(III) oxide based | 4-Isopropylphenol | 4-Isopropenylphenol | 450-600 | High conversion and selectivity are achievable. |
| Supported Nickel | 4-Isopropylphenol | 4-Isopropenylphenol | 350 | Used in conjunction with hydrogenation for reverse reaction. researchgate.net |
Note: This table presents data for the analogous dehydrogenation of 4-isopropylphenol due to a lack of specific data for 2-methyl-4-isopropylphenol.
Multi-step Synthetic Routes from Accessible Precursors
A logical multi-step synthesis of this compound commences with a readily available starting material such as o-cresol. The synthesis would involve two key transformations: Friedel-Crafts isopropylation followed by catalytic dehydrogenation.
The first step, the isopropylation of o-cresol, is a classic Friedel-Crafts alkylation. This reaction introduces the isopropyl group onto the aromatic ring, primarily at the para position to the hydroxyl group due to steric and electronic directing effects. A variety of Lewis and Brønsted acid catalysts can be employed for this purpose.
The subsequent step is the dehydrogenation of the resulting 2-methyl-4-isopropylphenol to yield the target compound, this compound, as discussed in the previous section.
Table 2: Representative Conditions for the Friedel-Crafts Isopropylation of Cresols
| Catalyst | Acylating Agent | Substrate | Product | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Strong acid resin | Isopropyl alcohol | m-Cresol | Isopropyl-m-cresols | 180 | High selectivity for mono-alkylated products |
| UDCaT-5 (superacidic) | Isopropanol | o-Cresol | Carvacrol (B1668589) (5-isopropyl-2-methylphenol) | 180 | up to 82 |
Note: This table provides data for the isopropylation of cresol (B1669610) isomers, which is a key step in the synthesis of the precursor for this compound.
Environmentally Conscious and Green Chemistry Synthesis Pathways
Drawing parallels from the synthesis of similar compounds, a greener approach to this compound could be envisioned. A notable example is the synthesis of p-isopropenylphenol from bisphenol A (BPA) in high-temperature liquid water (HTW) without the need for an external catalyst. rsc.org This method avoids the use of harsh reagents and simplifies purification processes.
This catalyst-free approach in HTW minimizes the formation of oligomeric byproducts, which can be a significant issue with traditional base-catalyzed methods. While this specific pathway starts from a different precursor, the underlying principle of utilizing high-temperature water as both a solvent and a promoter for the reaction could potentially be adapted for the synthesis of this compound from a suitable precursor.
Elucidation of Chemical Reactivity and Transformation Pathways of this compound
The chemical behavior of this compound is dictated by its two primary functional groups: the phenolic hydroxyl group and the isopropenyl moiety.
Pathways Involving the Phenolic Hydroxyl Group (e.g., O-protonation reactions)
The hydroxyl group of this compound imparts acidic properties and is a site for electrophilic attack. In the presence of strong acids, such as sulfuric acid, phenols can undergo O-protonation to form an oxonium ion. However, theoretical and experimental studies on phenol and its derivatives have shown that protonation can also occur on the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, leading to the formation of a carbocation. nih.gov The relative extent of O- versus C-protonation is influenced by the acidity of the medium and the electronic nature of the substituents on the ring. nih.gov
The methyl group at the ortho position and the isopropenyl group at the para position in this compound are both electron-donating groups, which would increase the electron density of the aromatic ring and could influence the preferred site of protonation.
Reactions of the Isopropenyl Moiety (e.g., polymerization kinetics and mechanisms)
The isopropenyl group is a reactive site for addition reactions and polymerization. In the presence of acid catalysts, isopropenylphenols can undergo dimerization and polymerization. mdpi.comresearchgate.net The mechanism involves the protonation of the isopropenyl double bond to form a stable tertiary carbocation, which then acts as an electrophile and attacks the electron-rich aromatic ring of another monomer molecule. This process can continue, leading to the formation of oligomers and polymers.
Furthermore, the isopropenyl group can undergo free-radical polymerization, similar to styrene (B11656) and its derivatives. The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring can influence the reactivity of the monomer and the properties of the resulting polymer. In the free-radical polymerization of substituted styrenes, both electron-donating and electron-withdrawing groups can affect the polymerization rate and the polydispersity of the polymer. cmu.edu
Table 3: Kinetic Parameters for Free-Radical Polymerization of Analogous Monomers
| Monomer | Initiator | Temperature (°C) | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) (L mol⁻¹ s⁻¹) |
|---|---|---|---|---|
| Styrene | AIBN | 60 | 341 | 9.8 x 10⁷ |
| 4-Methoxystyrene | AIBN | 60 | 630 | - |
Note: This table presents kinetic data for the free-radical polymerization of styrene and related monomers, which serve as models for the polymerization of this compound. AIBN (Azobisisobutyronitrile) is a common radical initiator.
The study of the polymerization kinetics of this compound would provide valuable insights into its potential applications in the development of novel polymers with specific thermal and mechanical properties.
Regioselective Aromatic Substitution Reactions on the Phenol Ring
The phenol ring of this compound is electron-rich and thus highly activated towards electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the cumulative electronic and steric effects of the three substituents: the hydroxyl (-OH), the methyl (-CH₃), and the isopropenyl (-C(CH₃)=CH₂) groups.
The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The methyl group is a less potent activating group, directing incoming electrophiles to the ortho and para positions via an inductive effect. The isopropenyl group also acts as an ortho, para-directing activator.
In polysubstituted benzene (B151609) rings, the directing effects of the substituents are combined. When the directing effects reinforce each other, the position of substitution is straightforward to predict. In the case of this compound, the hydroxyl group at C1 is the most influential director. Its para position (C4) and one of its ortho positions (C2) are already occupied. Therefore, electrophilic attack is predominantly directed to the vacant ortho position, C6.
The positions C3 and C5 are significantly less favored for substitution. Position C3 is meta to the strongly activating hydroxyl group, and while it is ortho to the methyl group, the influence of the hydroxyl group is dominant. Similarly, position C5 is meta to the hydroxyl group, although it is ortho to the isopropenyl group. The formation of the sigma complex (or arenium ion) intermediate is most stabilized when the positive charge can be delocalized by the powerful resonance effect of the hydroxyl group, which occurs with attack at the ortho (C6) and para positions.
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | C1 | Strong Activator | ortho, para |
| Methyl (-CH₃) | C2 | Weak Activator | ortho, para |
| Isopropenyl (-C(CH₃)=CH₂) | C4 | Activator | ortho, para |
Detailed research findings on analogous substituted phenols confirm this regiochemical preference. For instance, studies on the nitration of 4-isopropyl-phenol show that substitution occurs at the position ortho to the hydroxyl group. rsc.org This supports the prediction that electrophilic substitution on this compound will yield the 6-substituted derivative as the major product.
The general mechanism for these reactions involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the Wheland intermediate. The stability of this intermediate determines the reaction's regioselectivity. Attack at the C6 position allows for resonance structures that place the positive charge on the carbon bearing the hydroxyl group, which can then be stabilized by the lone pairs of the oxygen atom. This level of stabilization is not possible for attack at the C3 or C5 positions.
| Reaction | Reagents | Predicted Major Product |
| Nitration | Dilute HNO₃ | 2-Methyl-4-isopropenyl-6-nitrophenol |
| Halogenation | Br₂ in CCl₄ | 6-Bromo-2-methyl-4-isopropenylphenol |
| Sulfonation | Fuming H₂SO₄ | 2-Hydroxy-3-methyl-5-isopropenylbenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Hydroxy-3-methyl-5-isopropenylphenyl)ethanone |
Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Isopropenylphenol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For 2-Methyl-4-isopropenylphenol, one would expect to observe distinct signals for the aromatic protons, the methyl group protons, the isopropenyl methyl protons, the vinyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, integration would reveal the relative number of protons in each signal, and the splitting patterns (multiplicity) would elucidate the number of adjacent protons.
No specific ¹H NMR data for this compound was found in the searched resources.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the identification of aromatic, aliphatic, and vinyl carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
No specific ¹³C NMR data for this compound was found in the searched resources.
Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring and the isopropenyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the substitution pattern of the phenol (B47542) ring.
No specific 2D NMR data for this compound was found in the searched resources.
Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Patterns (e.g., general methodologies)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, would provide valuable structural information. Common fragmentation pathways for phenols and styrenic compounds would be expected.
No specific mass spectrometry data for this compound was found in the searched resources.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting (e.g., analytical applications)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are useful for identifying functional groups. For this compound, characteristic vibrational bands would be expected for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring and the isopropenyl group, and C-O stretching.
No specific IR or Raman spectroscopic data for this compound was found in the searched resources.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics (e.g., general applications)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be expected to show characteristic absorption bands in the UV region, arising from π-π* transitions within the substituted benzene (B151609) ring and the conjugated isopropenyl group. The position and intensity of these bands are sensitive to the molecular structure and solvent.
No specific UV-Vis absorption or emission data for this compound was found in the searched resources.
X-ray Crystallography and Conformational Analysis of this compound and Its Derivatives
Detailed research findings on structurally related phenols, such as p-cresol, p-isopropylphenol, and other substituted phenols, reveal common structural motifs and conformational preferences that are applicable to this compound. researchgate.net The orientation of the hydroxyl and isopropenyl groups relative to the phenyl ring is of particular interest in conformational analysis.
In phenolic compounds, the hydroxyl group's hydrogen atom can be oriented either syn or anti to a substituent on the ring. The rotational barrier for the hydroxyl group is relatively low, suggesting that multiple conformations may exist in solution. researchgate.net However, in the crystalline state, one conformation is typically favored due to packing forces and intermolecular interactions, such as hydrogen bonding.
Table 1: Representative Crystallographic Data for Analogous Phenolic Compounds
| Compound | Crystal System | Space Group | Key Torsional Angle (°) | Reference |
| p-Cresol | Monoclinic | P2₁/c | C-C-O-H: ~180 (anti) | researchgate.net |
| 4-Isopropylphenol (B134273) | Orthorhombic | Pca2₁ | C-C-C-C (isopropyl): ~60 | nih.gov |
| 2-Methylphenol | Orthorhombic | P2₁2₁2₁ | C-C-O-H: ~0 (syn) | researchgate.net |
This table presents typical data for analogous compounds to illustrate the parameters obtained from X-ray crystallography. The values are representative and not experimental data for this compound.
Conformational analysis, often aided by computational modeling, helps to understand the molecule's flexibility and the energy differences between various spatial arrangements. For this compound, the key rotational bonds are the C-O bond of the hydroxyl group and the C-C bond connecting the isopropenyl group to the phenyl ring. The rotation around the bond connecting the isopropenyl group to the ring would be of particular interest, as it would determine the planarity of the molecule. Due to potential steric hindrance between the isopropenyl methyl group and the ortho-methyl group on the phenol ring, a non-planar conformation might be energetically favored.
Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Isopropenylphenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for analyzing phenolic compounds. These calculations are foundational for determining a molecule's optimized geometry, vibrational modes, and electronic properties, which collectively dictate its reactivity. For phenol (B47542) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(2df,2p), have proven reliable for predicting molecular properties. ijaemr.comnih.govnih.gov
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the molecule, its equilibrium geometry, must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the lowest possible energy on the potential energy surface. For phenolic compounds, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. researchgate.net The use of appropriate basis sets, such as Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ), is crucial for obtaining accurate results. mdpi.com
Once the optimized geometry is found, vibrational frequency computations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be compared with experimental spectroscopic data to validate the computational model. nih.gov For phenol and its derivatives, characteristic vibrational modes include the O-H stretch, aromatic C-H stretches, and C=C ring vibrations. ijaemr.com
Table 1: Illustrative Optimized Geometrical Parameters for 2-Methyl-4-isopropenylphenol (Based on DFT Calculations of Phenol Derivatives)
Note: These are representative values typical for such structural motifs.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| O-H | 0.96 | |
| C-O | 1.36 | |
| C=C (ring avg.) | 1.39 | |
| C-C (ring-methyl) | 1.51 | |
| C-C (ring-isopropenyl) | 1.49 | |
| C=C (isopropenyl) | 1.34 | |
| **Bond Angles (°) ** | ||
| C-O-H | 109.0 | |
| C-C-O (ring) | 120.0 | |
| C-C-C (ring avg.) | 120.0 | |
| C-C-C (isopropenyl) | 122.0 |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
Note: Based on typical frequency ranges for phenol derivatives. researchgate.net
| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) |
| O-H Stretch | Phenolic -OH | ~3650 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methyl/Isopropenyl | 3000 - 2850 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1620 - 1570 |
| C=C Stretch (Alkenyl) | Isopropenyl | ~1640 |
| O-H In-plane Bend | Phenolic -OH | ~1370 |
| C-O Stretch | Phenolic C-O | ~1230 |
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. worldwidejournals.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.comlew.ro A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. worldwidejournals.com For this compound, the electron-donating nature of the hydroxyl and alkyl groups is expected to raise the HOMO energy level, making it a good electron donor or antioxidant.
Table 3: Representative Frontier Molecular Orbital Energies for a Phenol Derivative
Note: Values are illustrative and depend on the specific compound and computational level.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.1 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| Energy Gap (ΔE) | 4.3 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It provides a powerful tool for identifying the charge distribution and predicting sites of chemical reactivity. researchgate.netnih.gov The MEP surface is color-coded to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. uni-muenchen.de
For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. The π-system of the aromatic ring and the isopropenyl double bond would also display negative potential. Conversely, a region of high positive potential would be located on the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor site.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. mdpi.comnih.gov
For this compound, MD simulations could be used to explore the rotational freedom of the hydroxyl and isopropenyl groups, identifying the most populated conformations in different environments. Furthermore, simulations in an aqueous solution could provide detailed insights into the hydrogen bonding network formed between the phenolic hydroxyl group and water molecules. nih.gov Understanding these intermolecular interactions is crucial for predicting properties like solubility and how the molecule might bind to a receptor site in a biological system. tandfonline.comaip.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. unibo.itmdpi.com These models work by establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured property for a series of related compounds. nih.govnih.gov
For phenol derivatives, QSAR/QSPR models have been successfully developed to predict a wide range of endpoints, including toxicity, antioxidant capacity, and pKa. insilico.eufrontiersin.org To build such a model, a dataset of phenols with known activities or properties is assembled. For each molecule, a variety of descriptors are calculated, which can include constitutional, topological, geometric, and quantum-chemical parameters. By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model is generated. frontiersin.orgijsmr.in this compound could be included in such a dataset to either help build the model or to have its properties predicted by an existing, validated model.
Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Phenolic Compounds
| Descriptor Class | Examples | Predicted Property Relevance |
| Constitutional | Molecular Weight, Number of -OH groups | General physical properties, bioavailability. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular shape and size. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, antioxidant activity, toxicity. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, bioavailability, toxicity. frontiersin.org |
| Steric | Molar Refractivity, Surface Area | Receptor binding, steric hindrance. |
Advanced Applications and Functionalization of 2 Methyl 4 Isopropenylphenol
Utilization in Polymer Science and Engineering
The dual functionality of 2-Methyl-4-isopropenylphenol allows it to be a valuable component in the design and synthesis of advanced polymers. The isopropenyl group can participate in addition polymerization, while the phenolic hydroxyl group offers a site for condensation reactions or further chemical modifications.
Role as a Monomer in Advanced Polymer Synthesis
Drawing parallels from the structurally similar and well-studied 4-isopropenylphenol (B43103), this compound is anticipated to serve as a crucial monomer in the production of various resins and plastics. chemicalbook.com 4-Isopropenylphenol is a known intermediate in the manufacturing of bisphenol A (BPA), a foundational monomer for polycarbonate plastics and epoxy resins. wikipedia.org The isopropenyl group enables it to undergo polymerization through radical mechanisms.
For instance, research on hindered phenol (B47542) monomers, such as 2,6-di-t-butyl-4-isopropenylphenol, demonstrates their ability to be copolymerized with other vinyl monomers like styrene (B11656), methyl methacrylate, and n-butyl acrylate. tandfonline.com In a specific example of copolymerization with styrene, the resulting polymer incorporated the hindered phenol units, demonstrating the viability of this class of monomers in creating functional polymers. tandfonline.com The feed ratio of the monomers directly influences the final composition of the polymer, allowing for precise control over its properties. tandfonline.com
Below is a data table illustrating the copolymerization of a related hindered phenol, 2,6-di-t-butyl-4-isopropenylphenol, with styrene, which serves as a model for the potential reactivity of this compound.
| Monomer Feed Ratio (Styrene:Phenol) | Polymer Composition (Styrene:Phenol) | Polymer Yield (%) | Inherent Viscosity (dL/g) | Reference |
|---|---|---|---|---|
| 10:1 | 82:18 | 22 | 0.23 | tandfonline.com |
Development of Novel Polymeric Materials with Tailored Properties
The incorporation of this compound into polymer chains is expected to impart specific, tailored properties to the resulting materials. The phenolic hydroxyl group, for example, can enhance thermal stability, and adhesive properties, and provide a site for cross-linking or post-polymerization modification. This is analogous to the use of phenol-formaldehyde resins, which are known for their high strength and moisture resistance. researchgate.net
The development of novel polymeric materials from renewable resources like vegetable oils often involves copolymerization with vinyl monomers to create materials ranging from soft rubbers to rigid plastics. nih.govsemanticscholar.org The introduction of a functional monomer like this compound could be used to modify the thermophysical and mechanical properties of such bio-based polymers, creating high-performance biocomposites and nanocomposites. nih.gov The phenolic structure within the polymer backbone can also confer antioxidant properties to the material itself, protecting it from degradation.
Role as a Key Intermediate in Complex Organic Synthesis
Beyond polymer science, this compound serves as a valuable intermediate in complex organic synthesis for the production of fine chemicals. Its structural relative, 4-isopropenylphenol, is not only a precursor to BPA but can also be synthesized through various routes, including the catalytic dehydrogenation of 4-isopropylphenol (B134273) or the high-temperature hydrolysis of BPA. wikipedia.orgrsc.org
The reactivity of the isopropenyl and hydroxyl groups allows for a range of chemical transformations. For example, the isopropenyl group can undergo electrophilic additions, while the phenolic hydroxyl can be etherified, esterified, or used to direct ortho- and para-substitutions on the aromatic ring. This versatility makes it a building block for synthesizing more complex molecules with specific functionalities, such as pharmaceuticals, agrochemicals, and specialty chemicals. The synthesis of its isomer, 3-methyl-4-isopropyl phenol, involves the isopropylation of m-cresol, highlighting a common synthetic strategy for this class of compounds. google.com
Mechanistic Investigations of Biological Activities of this compound in vitro
Phenolic compounds are widely recognized for their diverse biological activities, primarily stemming from the reactivity of the hydroxyl group attached to the aromatic ring.
Exploration of Antioxidant Action Mechanisms
The antioxidant activity of phenolic compounds is primarily attributed to their redox properties, which allow them to act as reducing agents, hydrogen donors, and quenchers of singlet oxygen. acs.org The mechanism involves the phenolic hydroxyl group donating a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. jscholarpublishers.com The resulting phenoxy radical is stabilized by the resonance of the aromatic ring, making it relatively unreactive.
The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. jscholarpublishers.com These compounds can scavenge a variety of reactive oxygen species (ROS), including hydroxyl and superoxide (B77818) radicals. acs.org The effectiveness of phenolic compounds as antioxidants is regularly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. mdpi.comresearchgate.net While direct studies on this compound are limited, its structure strongly suggests it would exhibit antioxidant activity through these established mechanisms, similar to other phenols found in numerous plant extracts. acs.orgnih.gov
| Mechanism | Description | Key Structural Feature |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. | -OH group on the aromatic ring |
| Radical Scavenging | Directly interacts with and deactivates free radicals, preventing them from damaging cellular components. | Aromatic Ring (stabilizes the resulting phenoxy radical) |
| Metal Chelation | Binds to metal ions (e.g., iron, copper) that can catalyze oxidative reactions. | Hydroxyl and other functional groups |
Unraveling Antimicrobial Action Mechanisms
Phenolic compounds exhibit broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi. nih.gov The primary mechanism of action involves the disruption of the microbial cell membrane. mdpi.comfrontiersin.org Due to their lipophilic character, phenolic compounds can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. mdpi.com
This disruption leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. mdpi.commdpi.com The specific activity depends on the concentration of the compound and its structure, including the nature of its alkyl substituents. mdpi.com For example, the presence and position of an allyl group on the phenol ring can influence the antimicrobial potency. nih.gov Other proposed mechanisms include the inhibition of membrane-bound enzymes and the interference with nucleic acid and protein synthesis. frontiersin.orgresearchgate.net An isomer, 3-methyl-4-isopropylphenol, is noted for its use as a highly effective antifungal disinfectant. google.com Given its phenolic structure, this compound is expected to exert its antimicrobial effects through similar membrane-disrupting mechanisms.
Environmental Dynamics and Degradation Research on 2 Methyl 4 Isopropenylphenol
Analysis of Environmental Transformation and Fate Pathways
The transformation and ultimate fate of 2-Methyl-4-isopropenylphenol in the environment are likely governed by a combination of enzymatic and microbial processes. These pathways are critical in determining the compound's residence time and potential for accumulation in various environmental compartments.
Enzymatic degradation is a key mechanism for the transformation of phenolic compounds in the environment. Laccases, a class of copper-containing oxidase enzymes, are particularly effective in this regard. nih.gov They catalyze the oxidation of a wide array of aromatic substrates, including various phenol (B47542) derivatives. nih.gov The degradation process initiated by laccases involves the generation of reactive phenoxy radicals, which can then undergo further reactions, leading to the breakdown of the parent compound. researchgate.net
The following table summarizes the degradation efficiency of laccase on various phenolic compounds, offering a potential model for the enzymatic fate of this compound.
| Phenolic Compound | Enzyme Source | Degradation (%) | Time (hours) | Reference |
| Phenol | Trametes versicolor | 80 | 0.5 | nih.gov |
| Bisphenol A (BPA) | Trametes versicolor | 59.7 | 0.5 | nih.gov |
| 4-Chlorophenol (4-CP) | Streptomyces coelicolor | ≥ 98 | 2 | nih.gov |
| 4-Fluorophenol (4-FP) | Streptomyces coelicolor | ≥ 98 | 2 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Given its phenolic structure, it is highly probable that this compound is also a substrate for laccases and other oxidative enzymes present in the environment, leading to its transformation into various intermediate products.
Microbial metabolism plays a crucial role in the complete mineralization of phenolic compounds. Various bacterial and fungal strains have demonstrated the ability to utilize phenols as a source of carbon and energy. For instance, Rhodococcus erythropolis M1 has been shown to degrade 2-chlorophenol, phenol, and p-cresol. nih.gov Similarly, strains of Pseudomonas have been identified that can metabolize alkylphenols. nih.gov
The biotransformation of this compound is likely to proceed through pathways observed for other substituted phenols. These pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. The specific degradation route and the resulting metabolites would depend on the microbial species involved and the prevailing environmental conditions.
Research on the degradation of 4-ethylphenol (B45693) by Pseudomonas putida JD1 reveals a pathway involving dehydrogenation to a quinone methide, which is then hydrated to an alcohol. nih.gov It is plausible that a similar initial enzymatic attack could occur on the isopropenyl group of this compound.
The following table presents a summary of microbial degradation of various phenolic compounds, which can serve as an analogue for the potential biotransformation of this compound.
| Phenolic Compound | Microorganism | Degradation Time (hours) | Initial Concentration (mg/L) | Reference |
| 2-Chlorophenol | Rhodococcus erythropolis M1 | 18 | 100 | nih.gov |
| Phenol | Rhodococcus erythropolis M1 | 24 | 100 | nih.gov |
| p-Cresol | Rhodococcus erythropolis M1 | 20 | 100 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Assessment of Its Potential Role in Biogeochemical Cycling and Ecosystem Indicators (e.g., similar to 4-isopropenylphenol (B43103) as a marker in peat)
Certain phenolic compounds can serve as biomarkers, providing insights into biogeochemical processes and the composition of past ecosystems. A notable example is 4-isopropenylphenol, which is used as a specific biomarker for Sphagnum mosses in peat deposits. researchgate.netresearchgate.net The abundance and degradation patterns of 4-isopropenylphenol in peat cores can reflect past hydrological conditions and the degree of decomposition. researchgate.net
Given the structural similarity, this compound, if found to be derived from a specific natural source, could potentially serve a similar role as an ecosystem indicator. Its presence and concentration in environmental archives like soil or sediment cores could offer information about the historical presence of its source organism and the prevailing environmental conditions. However, the origin of this compound, whether natural or anthropogenic, would need to be established first.
The use of lipid biomarkers, including phenolic compounds, is a growing field in the study of peatlands and other ecosystems. nih.gov These biomarkers help in reconstructing past vegetation and environmental changes. peatlands.orgwur.nl Should a specific biological origin for this compound be identified, it could become a valuable tool in paleoenvironmental research.
Derivatization and Functionalization Strategies for 2 Methyl 4 Isopropenylphenol
Selective Chemical Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is often the most accessible site for initial chemical modification due to its acidity and nucleophilicity. Protecting or altering this group can be a crucial first step before functionalizing other parts of the molecule.
Etherification: A common strategy to modify the hydroxyl group is through ether synthesis. The Williamson ether synthesis, a robust and widely used method, is particularly applicable. This reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride, to form a phenoxide ion. This highly nucleophilic phenoxide then readily reacts with a primary alkyl halide in an SN2 reaction to yield the corresponding ether. This method allows for the introduction of a wide variety of alkyl or aryl groups, thereby tuning the solubility, steric hindrance, and electronic properties of the parent molecule.
Esterification: The hydroxyl group can also be converted into an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Esterification transforms the polar, weakly acidic hydroxyl group into a nonpolar, neutral ester functionality. This modification is useful for protecting the hydroxyl group during subsequent reactions or for introducing new functional handles for further derivatization.
These selective modifications are fundamental in multistep syntheses, enabling controlled and site-specific transformations on the isopropenyl group or the aromatic ring without interference from the phenolic proton.
| Reaction Type | Typical Reagents | Product | Purpose |
|---|---|---|---|
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Alkyl aryl ether | Protection, modify polarity/solubility |
| Esterification | Acyl Chloride (e.g., Acetyl chloride) or Acid Anhydride (e.g., Acetic anhydride) with a base | Aryl ester | Protection, introduce new functionalities |
Functionalization of the Isopropenyl Moiety for Advanced Applications
The isopropenyl group provides a versatile handle for polymerization and other addition reactions, making it a key target for creating polymers and introducing complex functionalities.
Hydrogenation: The double bond of the isopropenyl group can be selectively reduced through catalytic hydrogenation. Research on the closely related 4-isopropenylphenol (B43103) (IPP) has shown that catalysts such as Nickel supported on Y-zeolite (Ni/Y) can effectively hydrogenate the isopropenyl group to an isopropyl group, converting IPP into 4-isopropylphenol (B134273) (iPrP). researchgate.netnih.gov This transformation removes the polymerizable site and alters the electronic and steric profile of the substituent, which can be useful in fine-tuning the properties of the final product. Similarly, rhodium on carbon (Rh/C) catalysts have been used for the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol, indicating the utility of such catalysts for saturating unsaturated functionalities. rsc.orgrsc.org
Polymerization: The isopropenyl group's double bond makes 2-Methyl-4-isopropenylphenol a valuable monomer for polymer synthesis. It can undergo radical polymerization, similar to other styrene (B11656) derivatives. Acid-catalyzed polymerization is also a known reaction for isopropenylphenols, though it can sometimes lead to complex product mixtures. nih.govresearchgate.net This reactivity allows for its incorporation into homopolymers or its copolymerization with other monomers to create advanced materials with specific thermal and mechanical properties.
Epoxidation: The alkene functionality of the isopropenyl group can be converted into an epoxide ring. This is typically achieved through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. acs.org The resulting epoxide is a highly reactive intermediate that can undergo ring-opening reactions with various nucleophiles, providing a pathway to a wide range of difunctionalized products, including diols, amino alcohols, and ether alcohols.
| Reaction Type | Typical Reagents/Catalysts | Product Feature | Application |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Ni/Zeolite or Rh/C catalyst | Isopropenyl group converted to isopropyl group | Saturation of the double bond, fine-tuning molecular properties |
| Radical Polymerization | Radical initiator (e.g., AIBN) | Polymer backbone | Synthesis of novel polymers and materials |
| Epoxidation | Peroxy acids (e.g., m-CPBA), H₂O₂ | Epoxide (oxirane) ring | Intermediate for further functionalization (e.g., diols, amino alcohols) |
Strategies for Direct Aromatic Ring Functionalization and Diversification
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group. byjus.com With the para-position occupied by the isopropenyl group and one ortho-position occupied by the methyl group, electrophilic attack is directed primarily to the available ortho- (position 6) and meta- (positions 3 and 5) positions relative to the hydroxyl group.
Halogenation: Phenols are highly reactive towards halogenation. byjus.comlibretexts.org Reaction with bromine water, for instance, can lead to polybromination without the need for a Lewis acid catalyst. byjus.com To achieve selective monohalogenation, milder conditions are required, such as using bromine in a less polar solvent like carbon disulfide at low temperatures. mlsu.ac.in This allows for the controlled introduction of halogen atoms, which can serve as handles for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. Direct nitration of phenols with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols, though oxidative side reactions can be an issue. libretexts.org For this compound, nitration would be expected at the ortho-position. Alternative, more regioselective nitrating systems, such as ammonium (B1175870) nitrate (B79036) with a catalyst, have been developed to favor ortho-nitration of phenols. dergipark.org.tr The resulting nitrophenol derivatives are valuable intermediates for the synthesis of amines, which can then be further functionalized.
Alkylation and Acylation (Friedel-Crafts Reactions): While the high reactivity of the phenol ring can lead to challenges such as polysubstitution, Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups. mlsu.ac.in Ortho-alkylation of phenols is a known strategy, often utilizing specific catalysts to direct the incoming electrophile to the position adjacent to the hydroxyl group. acs.orgacs.orggoogle.com Given the existing substitution pattern, these reactions would further functionalize the available positions on the ring, increasing the molecular complexity.
| Reaction Type | Typical Reagents | Expected Substitution Position(s) | Purpose |
|---|---|---|---|
| Halogenation | Br₂ in CS₂ (for mono-substitution) or Br₂/H₂O | Ortho to -OH group | Introduce synthetic handles for cross-coupling |
| Nitration | Dilute HNO₃ or NH₄NO₃/catalyst | Ortho to -OH group | Intermediate for synthesis of amines |
| Friedel-Crafts Alkylation | Alkyl halide with Lewis acid or alcohol with Brønsted acid | Ortho to -OH group | Introduce alkyl groups, increase molecular complexity |
Q & A
Q. What are the key spectroscopic and structural characteristics of 2-Methyl-4-isopropenylphenol for identification in experimental settings?
To confirm the identity of this compound, researchers should utilize:
- Molecular formula : C₁₀H₁₄O (150.22 g/mol) .
- IUPAC Standard InChIKey : WYXXLXHHWYNKJF-UHFFFAOYSA-N, which facilitates database matching .
- Structural verification : Compare experimental NMR (¹H/¹³C) and IR spectra with reference data from NIST or peer-reviewed studies. For advanced structural elucidation, X-ray crystallography may be employed.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Store in a dark, inert atmosphere at < -20°C to prevent degradation .
- Handling : Use gloves, protective eyewear, and fume hoods. Avoid skin contact due to potential sensitization risks, as inferred from IFRA standards for structurally similar phenols (e.g., dermal sensitization endpoints) .
- Waste disposal : Segregate waste and collaborate with certified hazardous waste management services .
Q. How can solubility challenges for this compound be addressed in experimental design?
- Solubility profile : Slightly soluble in methanol, ethyl acetate, and DMSO. For stock solutions, dissolve in degassed solvents (e.g., chloroform) under inert gas purging to prevent oxidation .
- Alternative solvents : Test binary solvent systems (e.g., DMSO:water gradients) for aqueous compatibility.
Advanced Research Questions
Q. What analytical methods are optimal for quantifying trace impurities or degradation products of this compound?
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., isopropenyl vs. propyl substituents) and evaluate effects on potency using in vitro assays (e.g., antimicrobial testing) .
- Meta-analysis : Apply PRISMA guidelines to synthesize conflicting results from literature, emphasizing study quality and experimental variability .
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity of this compound?
- Biodegradability testing : Use OECD 301 series (e.g., closed bottle test) to measure aerobic degradation .
- Ecotoxicological endpoints : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays. Compare results with structural analogs (e.g., 4-isopropyl-m-cresol) .
Q. How can isomerization or stability issues during synthesis of this compound be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
